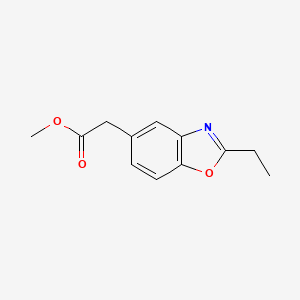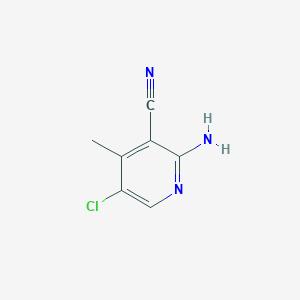![molecular formula C14H11ClF3N3O B1405574 N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea CAS No. 1227955-28-3](/img/structure/B1405574.png)
N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Descripción general
Descripción
N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (CPMTU) is a synthetic organic compound with a variety of applications in scientific research. It is a colorless solid with a molecular weight of 280.3 g/mol and a melting point of 156-158 °C. It is soluble in water, methanol, ethanol, and acetonitrile, and is stable under normal conditions. CPMTU has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a substrate for enzyme assays, and as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9).
Aplicaciones Científicas De Investigación
Electronic and Optical Properties :
- N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has been studied for its electronic and optical properties. Research indicates that it possesses significant electro-optic properties, including a high HOMO-LUMO gap and strong electrostatic potential maps, suggesting its potential application in optoelectronic device fabrications (Shkir et al., 2018).
Nonlinear Optical Properties :
- This compound has been identified as a promising material for nonlinear optics. Studies have shown that it exhibits high second and third harmonic generation values, significantly higher than standard urea, indicating its suitability for applications in nonlinear optical devices (Shkir et al., 2018).
Synthesis and Antiproliferative Activity :
- Researchers have synthesized derivatives of this compound and evaluated them for antiproliferative activity against various cancer cell lines. These studies have revealed significant antiproliferative effects, highlighting their potential as anticancer agents (Jian Feng et al., 2020).
Antimicrobial Activity :
- Some derivatives of this compound have been tested for antimicrobial activity, showing moderate effects in assays. This suggests a potential application in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Cytokinin Activity in Plant Growth :
- This compound has also been explored for its cytokinin activity in plant growth. Certain derivatives have been found highly active, which could be beneficial for agricultural applications (Takahashi et al., 1978).
Supramolecular Chemistry :
- It has applications in the field of supramolecular chemistry, particularly in the self-assembly of metallo-supramolecular macrocycles. These macrocycles, formed with derivatives of this urea compound, can provide hydrogen bonding sites and have potential uses in molecular recognition and catalysis (Troff et al., 2012).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-8-10(6-7-12(19-8)14(16,17)18)20-13(22)21-11-5-3-2-4-9(11)15/h2-7H,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGSIJFJSRTIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)


![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)
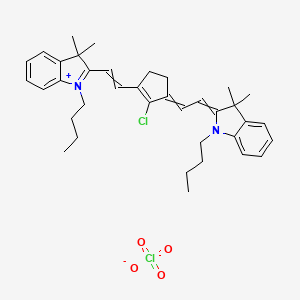

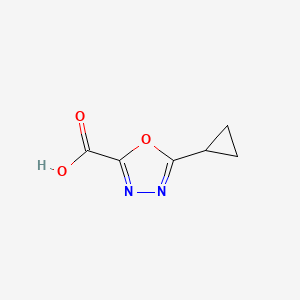
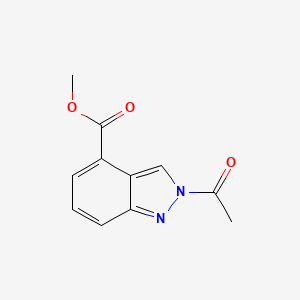

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)
![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)
